molecular formula C14H20N2O4 B605291 Ald-Ph-PEG2-amine TFA salt CAS No. 2055013-56-2

Ald-Ph-PEG2-amine TFA salt

Cat. No. B605291
M. Wt: 280.32
InChI Key: MAVIFAPOMVRMJK-UHFFFAOYSA-N
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Description

Ald-Ph-PEG2-amine TFA salt is a small molecule PEG linker with a benzaldehyde moiety and a terminal amine NH2 group . The benzaldehyde can undergo reactions with primary amine groups . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .


Molecular Structure Analysis

The molecular formula of Ald-Ph-PEG2-amine TFA salt is C14H20N2O4 . Its molecular weight is 280.3 g/mol . The InChI code is 1S/C14H20N2O4/c15-5-7-19-9-10-20-8-6-16-14 (18)13-3-1-12 (11-17)2-4-13/h1-4,11H,5-10,15H2, (H,16,18) .


Chemical Reactions Analysis

The benzaldehyde moiety in Ald-Ph-PEG2-amine TFA salt can undergo reactions with primary amine groups . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .


Physical And Chemical Properties Analysis

Ald-Ph-PEG2-amine TFA salt has a molecular weight of 280.3 g/mol . . The storage temperature is -20°C .

Scientific Research Applications

“Ald-Ph-PEG2-amine TFA salt” is a small molecule PEG linker with a benzaldehyde moiety and a terminal amine NH2 group . The benzaldehyde can undergo reactions with primary amine groups . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous solutions .

This compound is used in research-grade reagents . It’s commonly used in the field of drug delivery , where it can help to improve the solubility and bioavailability of therapeutic agents .

“Ald-Ph-PEG2-amine TFA salt” is a small molecule PEG linker with a benzaldehyde moiety and a terminal amine NH2 group . The benzaldehyde can undergo reactions with primary amine groups . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous solutions .

This compound is used in research-grade reagents . It’s commonly used in the field of drug delivery , where it can help to improve the solubility and bioavailability of therapeutic agents .

“Ald-Ph-PEG2-amine TFA salt” is a small molecule PEG linker with a benzaldehyde moiety and a terminal amine NH2 group . The benzaldehyde can undergo reactions with primary amine groups . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous solutions .

This compound is used in research-grade reagents . It’s commonly used in the field of drug delivery , where it can help to improve the solubility and bioavailability of therapeutic agents .

properties

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c15-5-7-19-9-10-20-8-6-16-14(18)13-3-1-12(11-17)2-4-13/h1-4,11H,5-10,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVIFAPOMVRMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197353
Record name Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ald-Ph-PEG2-amine TFA salt

CAS RN

2055013-56-2
Record name Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055013-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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